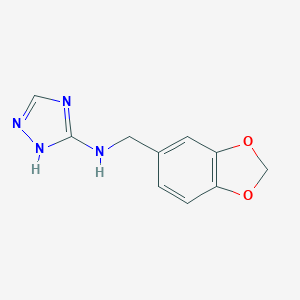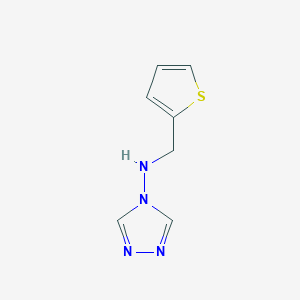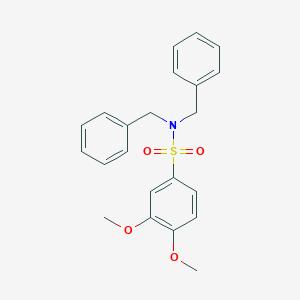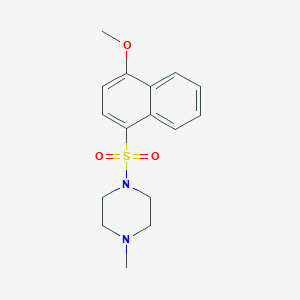![molecular formula C23H28N2O3S B275700 [4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone](/img/structure/B275700.png)
[4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone, also known as DBM, is an organic compound that has gained attention in scientific research due to its potential therapeutic applications. DBM belongs to the family of thiosemicarbazone compounds, which have been studied for their anti-cancer, anti-inflammatory, and anti-viral properties.
Mechanism of Action
The mechanism of action of [4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell growth and survival. [4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in the regulation of genes involved in inflammation and cell survival. [4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
[4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, [4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the invasion and migration of cancer cells. In animal models of cancer, [4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone has been shown to inhibit tumor growth and metastasis. [4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone has also been shown to have anti-inflammatory effects in animal models of neurodegenerative diseases, and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
[4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone has several advantages for use in lab experiments, including its relatively low toxicity and its ability to inhibit the growth of a wide range of cancer cells. However, [4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone also has some limitations, including its poor solubility in water and its instability in acidic conditions. These limitations can make it difficult to work with [4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone in certain types of experiments, and may require the use of specialized techniques to overcome.
Future Directions
There are several future directions for research on [4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone, including the development of more efficient synthesis methods, the optimization of [4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone formulations for use in clinical trials, and the identification of new therapeutic applications for [4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone. In cancer research, future studies could focus on the use of [4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone in combination with other anti-cancer drugs to improve treatment outcomes. In addition, further studies are needed to fully understand the mechanism of action of [4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone and its potential side effects in humans. Overall, [4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone represents a promising avenue for therapeutic development in a range of diseases, and further research is needed to fully realize its potential.
Synthesis Methods
[4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone can be synthesized through a multi-step process involving the reaction of 2-aminobenzothiazole with benzoyl chloride, followed by the reaction of the resulting product with dibutylamine and thiosemicarbazide. The final product is obtained through the reaction of the intermediate compound with acetic anhydride. The synthesis of [4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Scientific Research Applications
[4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone has been studied for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, [4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. [4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone has also been studied for its anti-inflammatory properties, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, [4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone has been shown to have anti-viral activity against the hepatitis B virus and the human immunodeficiency virus (HIV).
properties
Product Name |
[4-(dibutylamino)-1,1-dioxo-2H-1lambda6,2-benzothiazin-3-yl]-phenylmethanone |
|---|---|
Molecular Formula |
C23H28N2O3S |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
[4-(dibutylamino)-1,1-dioxo-2H-1λ6,2-benzothiazin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C23H28N2O3S/c1-3-5-16-25(17-6-4-2)22-19-14-10-11-15-20(19)29(27,28)24-21(22)23(26)18-12-8-7-9-13-18/h7-15,24H,3-6,16-17H2,1-2H3 |
InChI Key |
BNTBLSLGKNQFQI-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C1=C(NS(=O)(=O)C2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCCCN(CCCC)C1=C(NS(=O)(=O)C2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275619.png)
![N~1~-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine](/img/structure/B275620.png)
![N-[1-(4-isopropylphenyl)propyl]-4-propoxybenzamide](/img/structure/B275626.png)


![3-[(2-chlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B275639.png)




![4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B275655.png)
![4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzene-1,3-dicarboxylic acid](/img/structure/B275656.png)

